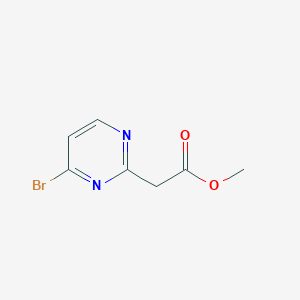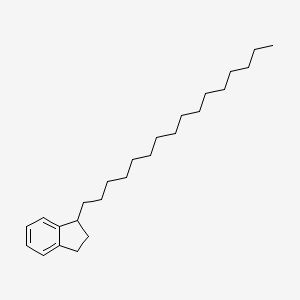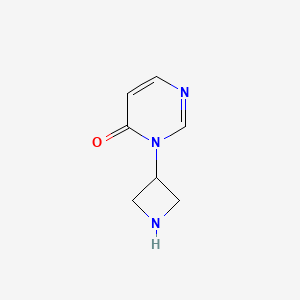
3,5-dibromo-4-chloro-2-methylPyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-chloro-2-methylPyridine is a halogenated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-chloro-2-methylPyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反应分析
Types of Reactions
3,5-Dibromo-4-chloro-2-methylPyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
科学研究应用
3,5-Dibromo-4-chloro-2-methylPyridine has several applications in scientific research:
作用机制
The mechanism of action of 3,5-dibromo-4-chloro-2-methylPyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-methylpyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3,5-dibromo-4-methylpyridine: Similar structure but with different substitution pattern, influencing its chemical properties.
Uniqueness
3,5-Dibromo-4-chloro-2-methylPyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring.
属性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC 名称 |
3,5-dibromo-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
InChI 键 |
DSUSBXOHVCFGOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)


![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)
